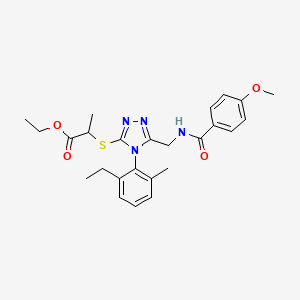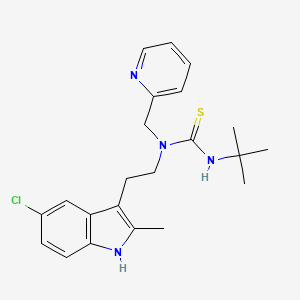![molecular formula C26H22FN3O3 B11424980 3-(4-fluorophenyl)-7,8-dimethoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B11424980.png)
3-(4-fluorophenyl)-7,8-dimethoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-FLUOROPHENYL)-7,8-DIMETHOXY-5-[(2-METHOXYPHENYL)METHYL]-5H-PYRAZOLO[4,3-C]QUINOLINE is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a fluorophenyl group, dimethoxy groups, and a methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROPHENYL)-7,8-DIMETHOXY-5-[(2-METHOXYPHENYL)METHYL]-5H-PYRAZOLO[4,3-C]QUINOLINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazoloquinoline core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazoloquinoline core.
Introduction of the fluorophenyl group: This can be achieved through a substitution reaction using a fluorinated reagent.
Attachment of the dimethoxy groups:
Addition of the methoxyphenylmethyl group: This final step involves the attachment of the methoxyphenylmethyl group through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-FLUOROPHENYL)-7,8-DIMETHOXY-5-[(2-METHOXYPHENYL)METHYL]-5H-PYRAZOLO[4,3-C]QUINOLINE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce partially or fully reduced analogs.
Scientific Research Applications
3-(4-FLUOROPHENYL)-7,8-DIMETHOXY-5-[(2-METHOXYPHENYL)METHYL]-5H-PYRAZOLO[4,3-C]QUINOLINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-FLUOROPHENYL)-7,8-DIMETHOXY-5-[(2-METHOXYPHENYL)METHYL]-5H-PYRAZOLO[4,3-C]QUINOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share a similar aromatic structure and have diverse biological activities.
Quinoline derivatives: These compounds have a similar core structure and are known for their antimicrobial and anticancer properties.
Pyrazole derivatives: These compounds are structurally related and have various pharmacological activities.
Uniqueness
3-(4-FLUOROPHENYL)-7,8-DIMETHOXY-5-[(2-METHOXYPHENYL)METHYL]-5H-PYRAZOLO[4,3-C]QUINOLINE is unique due to its specific combination of functional groups and its potential for diverse applications. Its fluorophenyl group and methoxy groups contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C26H22FN3O3 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-7,8-dimethoxy-5-[(2-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C26H22FN3O3/c1-31-22-7-5-4-6-17(22)14-30-15-20-25(16-8-10-18(27)11-9-16)28-29-26(20)19-12-23(32-2)24(33-3)13-21(19)30/h4-13,15H,14H2,1-3H3 |
InChI Key |
XAQOIAMDSAQIOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B11424914.png)
![Azepan-1-yl[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone](/img/structure/B11424925.png)
![N-(3-ethoxypropyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11424931.png)
![3-(4-chlorophenyl)-8-(2,6-dichlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11424932.png)

![8-(4-bromophenyl)-3-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11424957.png)
![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11424959.png)
![methyl (2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-(4-fluorobenzyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B11424967.png)
![4-[(E)-(7-iminio-2-methyl-5-oxo-5H-[1,2]oxazolo[2,3-a]pyrimidin-6(7H)-ylidene)methyl]phenolate](/img/structure/B11424975.png)
![(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B11424982.png)
![8-(4-chlorophenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11424983.png)

![2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B11424989.png)
